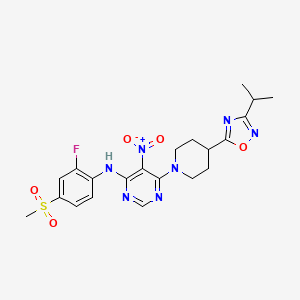

![molecular formula C25H20F3NO2S B1666138 3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)

3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid

Übersicht

Beschreibung

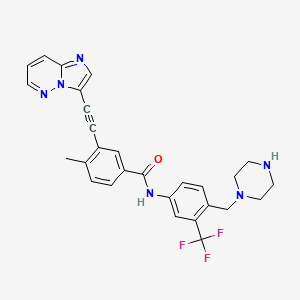

AUY954 is a selective modulator of the sphingosine-1-phosphate receptor subtype 1. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of immunology and neurology. It is known for its ability to modulate immune responses and has been studied extensively for its role in preventing allograft rejection and treating autoimmune diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: AUY954 is synthesized through a series of chemical reactions involving the introduction of functional groups to a biphenyl core structure. The synthetic route typically involves the following steps:

- Formation of the biphenyl core.

- Introduction of a trifluoromethyl group.

- Attachment of a benzo[b]thiophene moiety.

- Addition of an aminocarboxylate group.

Industrial Production Methods: The industrial production of AUY954 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Controlled reaction conditions such as temperature, pressure, and pH.

- Purification steps including crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: AUY954 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen ab. Beispielsweise kann die Oxidation des Biphenyl-Kerns zur Bildung von Chinonen führen, während die Reduktion zu Biphenylolen führen kann .

Wissenschaftliche Forschungsanwendungen

AUY954 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Sonde verwendet, um die Signalwege des Sphingosin-1-Phosphat-Rezeptors zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Modulation der Migration und Funktion von Immunzellen.

Medizin: Wird als potenzieller Therapeutikum für Autoimmunerkrankungen wie Multiple Sklerose und zur Verhinderung der Abstoßung von Organtransplantaten erforscht.

Industrie: Wird bei der Entwicklung neuer immunmodulatorischer Medikamente eingesetzt

5. Wirkmechanismus

AUY954 entfaltet seine Wirkung durch selektive Bindung an den Sphingosin-1-Phosphat-Rezeptor-Subtyp 1. Diese Bindung führt zur Modulation der Migration von Immunzellen, was zu einer Reduktion der zirkulierenden Lymphozyten führt. Die Verbindung wirkt als funktioneller Antagonist und verhindert, dass der Rezeptor nachgeschaltete Signalwege aktiviert, die Entzündungen und Immunantworten fördern .

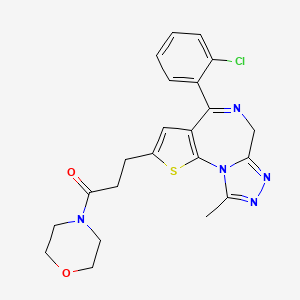

Ähnliche Verbindungen:

FTY720 (Fingolimod): Ein nicht-selektiver Modulator von Sphingosin-1-Phosphat-Rezeptoren.

Ozanimod: Ein selektiver Modulator von Sphingosin-1-Phosphat-Rezeptor-Subtypen 1 und 5.

Vergleich:

Selektivität: AUY954 ist hochselektiv für den Sphingosin-1-Phosphat-Rezeptor-Subtyp 1, während FTY720 mehrere Rezeptorsubtypen angreift.

Wirksamkeit: AUY954 hat in Tiermodellen die Wirksamkeit bei der Reduktion der Migration von Immunzellen und der Verhinderung der Abstoßung von Transplantaten gezeigt, ähnlich wie FTY720 und Ozanimod.

Sicherheitsprofil: Die Selektivität von AUY954 könnte im Vergleich zu nicht-selektiven Modulatoren wie FTY720 ein besseres Sicherheitsprofil bieten

Wirkmechanismus

AUY954 exerts its effects by selectively binding to the sphingosine-1-phosphate receptor subtype 1. This binding leads to the modulation of immune cell trafficking, resulting in a reduction of circulating lymphocytes. The compound acts as a functional antagonist, preventing the receptor from activating downstream signaling pathways that promote inflammation and immune responses .

Vergleich Mit ähnlichen Verbindungen

FTY720 (Fingolimod): A non-selective modulator of sphingosine-1-phosphate receptors.

Ozanimod: A selective modulator of sphingosine-1-phosphate receptor subtypes 1 and 5.

Comparison:

Selectivity: AUY954 is highly selective for sphingosine-1-phosphate receptor subtype 1, whereas FTY720 targets multiple receptor subtypes.

Efficacy: AUY954 has shown efficacy in reducing immune cell trafficking and preventing allograft rejection in animal models, similar to FTY720 and Ozanimod.

Safety Profile: AUY954’s selectivity may offer a better safety profile compared to non-selective modulators like FTY720

Eigenschaften

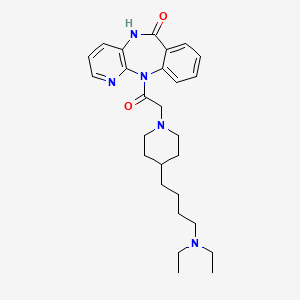

IUPAC Name |

3-[[2-[4-phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO2S/c26-25(27,28)21-13-18(7-8-20(21)17-4-2-1-3-5-17)23-14-19-12-16(6-9-22(19)32-23)15-29-11-10-24(30)31/h1-9,12-14,29H,10-11,15H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYYWSWIUKISCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC4=C(S3)C=CC(=C4)CNCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate](/img/structure/B1666056.png)

![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)